molecular formula C9H15NO4 B1316195 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid CAS No. 130497-14-2

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid

Cat. No.: B1316195
CAS No.: 130497-14-2
M. Wt: 201.22 g/mol
InChI Key: QIINMEGWTDLIJO-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an ethoxycarbonyl group and a carboxylic acid group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to yield different functional groups.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

  • 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid
  • Ethyl 1-methyl-3-piperidinecarboxylate
  • Ethyl 1-propyl-3-piperidinecarboxylate

Comparison: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a carboxylic acid group on the piperidine ringIn contrast, similar compounds may have different substituents, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

1-ethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(13)10-6-4-3-5-7(10)8(11)12/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIINMEGWTDLIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564285
Record name 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130497-14-2
Record name 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (0.116 moles) of (±) pipecolic acid were dissolved in 180 ml of water. 25.5 g (0.185 moles) of potassium carbonate were added and the solution cooled to +5° C. 19.83 g (0.183 moles) of ethyl chloroformate were added dropwise under mechanical stirring, maintaining the temperature below +10° C. After 4 hours the reaction mixture was extracted with methylene chloride; the aqueous layer were treated with conc. HCl to acidic pH, extracted with methylene chloride (400 ml) which was dried over Na2SO4 and the solvent evaporated to dryness to afford 23.8 g of the crude product. Crystallization from isopropyl ether/n-hexane gave 21.7 g (93% of the theoretical) of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
19.83 g
Type
reactant
Reaction Step Three

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